molecular formula C10H10N2S B8536790 3-Isothiocyanato-5,6,7,8-tetrahydroisoquinoline

3-Isothiocyanato-5,6,7,8-tetrahydroisoquinoline

Cat. No. B8536790
M. Wt: 190.27 g/mol
InChI Key: QZOIIMBHYFZTAB-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To a stirring solution of 1,1′-thiocarbonyldipyridin-2(1H)-one (222 mg, 0.956 mmol) in dchloromethane (5 mL) was added a solution of 5,6,7,8-tetrahydroisoquinolin-3-amine (139 mg, 0.938 mmol) in dichloromethane (1.5 mL) and the resulting solution was stirred at room temperature overnight. The reaction mixture was applied directly to a Biotage column in 20-25% ethyl acetate/hexane, collecting the first major peak. Yield 141.8 mg (79%) 3-iothiocyanato-5,6,7,8-tetrahydroisoquinoline. NMR 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.10 (1H, s), 6.84 (1H, s), 2.74 (4H, t, J=6.3 Hz), 1.81 (4H, dd, J=4.0, 2.7 Hz).
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:2].[CH:17]1[C:26]2[CH2:25][CH2:24][CH2:23][CH2:22][C:21]=2[CH:20]=[C:19]([NH2:27])[N:18]=1>ClCCl.C(OCC)(=O)C.CCCCCC>[N:27]([C:19]1[N:18]=[CH:17][C:26]2[CH2:25][CH2:24][CH2:23][CH2:22][C:21]=2[CH:20]=1)=[C:1]=[S:2] |f:3.4|

Inputs

Step One
Name
Quantity
222 mg
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Name
Quantity
139 mg
Type
reactant
Smiles
C1=NC(=CC=2CCCCC12)N
Name
Quantity
1.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collecting the first major peak

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=C=S)C=1N=CC=2CCCCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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